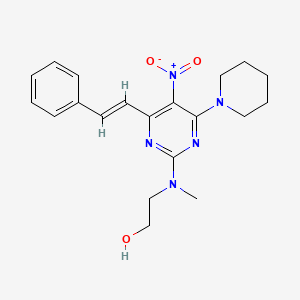![molecular formula C23H22N2O4S3 B2420158 Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 861212-53-5](/img/structure/B2420158.png)
Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate” is a chemical compound. Its molecular formula is C23H22N2O4S3 . .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H22N2O4S3. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains amide groups (-CONH2), which are derived from carboxylic acids by replacement of a hydroxyl group (-OH) with an amino group (-NH2). The molecule also contains sulfanyl groups (-SH), which are derived from hydrogen sulfide (H2S) by replacement of a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility in different solvents would be influenced by the polarities of its functional groups. Its melting and boiling points would be influenced by the strengths of the intermolecular forces in the solid and liquid states .Applications De Recherche Scientifique
Synthesis and Structure Analysis
- The compound has been synthesized and its structure studied using single crystal X-ray diffraction, confirming the structure through various spectroscopy methods (Ramazani et al., 2011).
Applications in Antitumor Activities
- Derivatives of similar compounds have been synthesized and evaluated for potent anticancer activity against several human cancer cell lines, showing comparable activity to doxorubicin (Hafez & El-Gazzar, 2017).
Role in Molecular Conformation
- Similar compounds have exhibited interesting molecular conformations stabilized by intramolecular hydrogen bonds, forming specific ring motifs (Mabkhot et al., 2013).
Synthesis of Novel Derivatives
- Various novel derivatives of related compounds have been synthesized and characterized, expanding the range of potential applications in different fields of research (Fareed et al., 2012).
Pharmacological Properties
- The pharmacological properties of related compounds have been investigated, focusing on their effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005).
Role in Heterocyclic Systems
- These compounds play a crucial role in the synthesis of heterocyclic systems and have potential biological activities, indicating their importance in medicinal chemistry (Selič et al., 1997).
Crystallography Studies
- Crystallography studies of similar compounds have provided insights into their molecular structure and potential interactions in crystal form (Ramli et al., 2015).
Analytical Applications
- Methyl 3-amino-2-thiophenecarboxylate, a related compound, has been analyzed using gas chromatography, showing its potential for purity assessment in pharmaceutical applications (Jiang Feng, 2004).
Propriétés
IUPAC Name |
methyl 3-[[2-[2-[[2-(3-methylphenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S3/c1-15-6-5-7-16(12-15)31-13-20(26)24-17-8-3-4-9-19(17)32-14-21(27)25-18-10-11-30-22(18)23(28)29-2/h3-12H,13-14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLYZSBBZBRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=CC=C2SCC(=O)NC3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydroindol-1-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2420075.png)
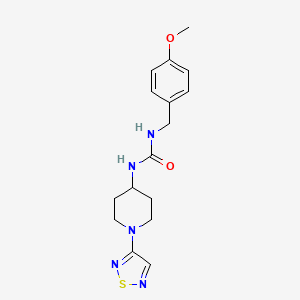
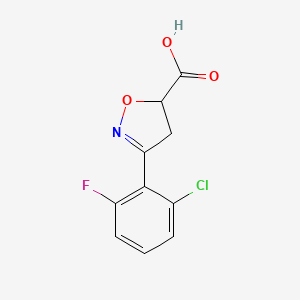
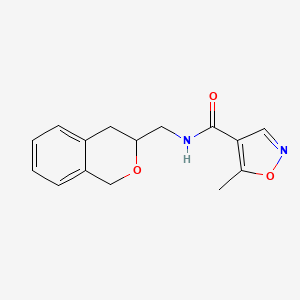
![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2420079.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2420080.png)
![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)
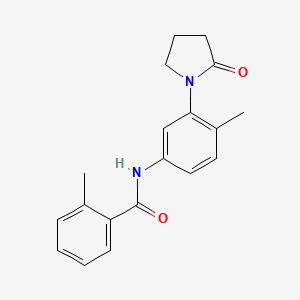
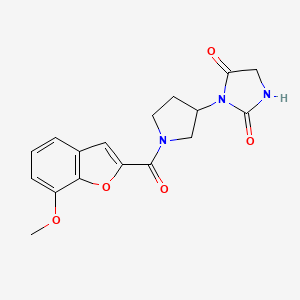
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
